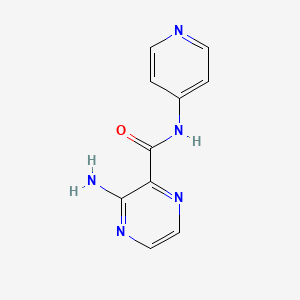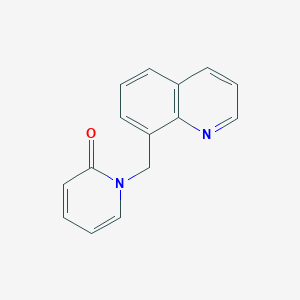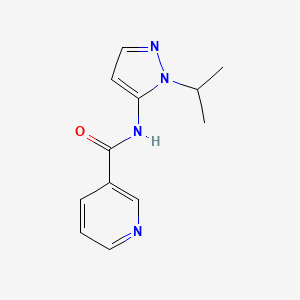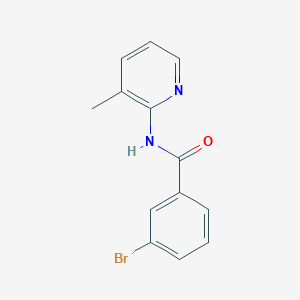
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). It is an important molecule in the field of medicinal chemistry and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide is a selective and potent inhibitor of soluble guanylate cyclase (sGC). It binds to the heme group of sGC and prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in the levels of cGMP, which in turn leads to vasodilation and other biological effects.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of nitric oxide (NO) in the body, which leads to vasodilation and improved blood flow. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, it has been shown to have neuroprotective properties and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of sGC in biological processes. It is also relatively easy to synthesize and has a high yield. However, there are some limitations to its use in lab experiments. It is a small molecule and may not have the same biological effects as larger molecules. In addition, its potency may make it difficult to use at low concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide. One area of research is the development of new and more potent sGC inhibitors. Another area of research is the study of the biological effects of N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide in different disease models. Finally, there is a need for further research into the mechanisms underlying the biological effects of N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide.
Synthesemethoden
The synthesis of N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiophene-3-amine to yield the desired product. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a range of biological activities, including vasodilation, anti-inflammatory effects, and neuroprotective properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, pulmonary hypertension, and cancer.
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8-2-3-10(13)6-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSYTJYCGRMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)


![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)





![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
